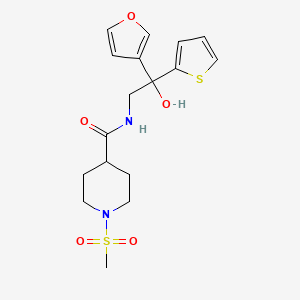
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H22N2O5S2 and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical and Spectral Study
The analytical and spectral studies of organic ligands containing furan rings, including derivatives similar to the specified compound, have been conducted to understand their synthesis, characterization, and chelating properties. These studies reveal that such compounds exhibit significant antibacterial activities against various human pathogenic bacteria, highlighting their potential in antimicrobial applications. The research demonstrates that the complexes formed by these ligands with transition metals like Cu2+, Co2+, Ni2+, Mn2+, and Zn2+ possess distinct geometrical structures and exhibit varied inhibitory activities on bacterial growth, indicating their importance in developing new antibacterial agents (Patel, 2020).
Regiocontrolled Synthesis
The compound's related structural analogs have been explored for their role in the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation, demonstrating the compound's significance in organic synthesis and chemical transformations. Such studies shed light on the mechanisms involved in the transformation of thiophenyl-substituted furans, offering insights into synthetic strategies that could be applied to similar compounds for the development of novel organic materials (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Neuroinflammation Imaging
In the biomedical field, derivatives of the compound have been utilized in the development of PET imaging agents for microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application underscores the compound's relevance in neuroscientific research, particularly in studying neuroinflammation, brain injury, and repair mechanisms. Such compounds enable noninvasive imaging of reactive microglia and disease-associated microglia, contributing significantly to the understanding of neuropsychiatric disorders and the development of therapeutic interventions (Horti et al., 2019).
Antiprotozoal Agents
Further extending its utility in the medical domain, related compounds have shown potent activity as antiprotozoal agents. The synthesis and evaluation of these compounds against protozoal infections highlight their potential in addressing diseases caused by Trypanosoma and Plasmodium species. The research into such derivatives emphasizes the compound's potential in contributing to novel antiprotozoal therapies, showcasing its versatility across various scientific research fields (Ismail et al., 2004).
特性
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-26(22,23)19-7-4-13(5-8-19)16(20)18-12-17(21,14-6-9-24-11-14)15-3-2-10-25-15/h2-3,6,9-11,13,21H,4-5,7-8,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJASAMURYPCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2929130.png)
![2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2929131.png)


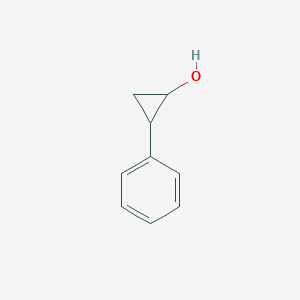

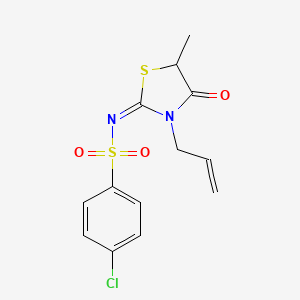
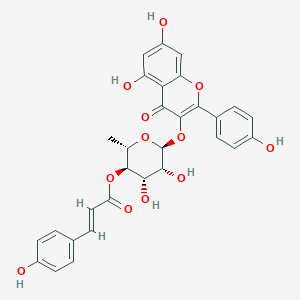
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2929144.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)
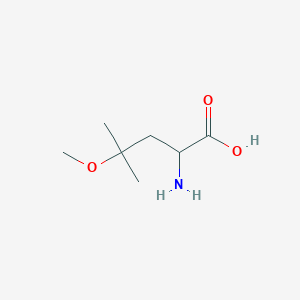
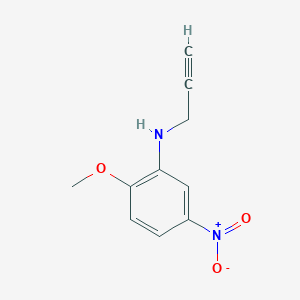
![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)